2-(2-Methylquinolin-7-yl)benzonitrile

Description

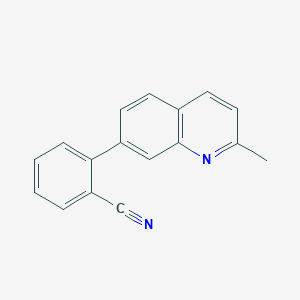

2-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a benzonitrile moiety at the 7-position. Its molecular formula is C₁₇H₁₂N₂ (inferred from nomenclature). The compound has garnered interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors, particularly metabotropic glutamate receptor 5 (GRM5), as noted in drug development studies for anxiety, autism, and Alzheimer’s disease .

Properties

Molecular Formula |

C17H12N2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-(2-methylquinolin-7-yl)benzonitrile |

InChI |

InChI=1S/C17H12N2/c1-12-6-7-13-8-9-14(10-17(13)19-12)16-5-3-2-4-15(16)11-18/h2-10H,1H3 |

InChI Key |

MUNVAMLSVBEAIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3C#N |

Origin of Product |

United States |

Preparation Methods

One common method for synthesizing the quinoline ring is the Doebner-Von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the benzonitrile group through various substitution reactions.

Chemical Reactions Analysis

2-(2-methylquinolin-7-yl)benzonitrile can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(2-methylquinolin-7-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, anticancer, and antiviral agent due to the biological activity of the quinoline moiety.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The biological activity of 2-(2-methylquinolin-7-yl)benzonitrile is primarily attributed to its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 2-(2-Methylquinolin-7-yl)benzonitrile and related quinoline derivatives:

| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | Quinoline | -CH₃ (2), -C₆H₄CN (7) | Nitrile, Methyl | C₁₇H₁₂N₂ |

| 2-Methoxymethoxy-5-(2-methylquinolin-7-yl)benzonitrile (Compound 16) | Quinoline | -CH₃ (2), -C₆H₃(OCH₂OCH₃)CN (5,7) | Nitrile, Methoxymethoxy | C₂₀H₁₇N₂O₂ |

| Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | Quinoline | -Ph (2), -CO-piperazine-benzoate (4) | Ester, Piperazine, Carbonyl | C₂₈H₂₆N₃O₃ |

| 3-[(2-Aminoquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile (8EV) | Quinoline | -NH₂ (2), -CH₂O-C₆H₃(CN)CH₂NHCH₃ (7) | Nitrile, Amino, Methoxy | C₁₉H₁₈N₄O |

Key Observations :

- Polarity: The target compound lacks polar groups like esters (C1) or amino substituents (8EV), resulting in lower solubility compared to C1 or 8EV but higher lipophilicity .

- Receptor Binding: The nitrile group in the target compound may act as a hydrogen-bond acceptor, similar to Compound 16 , whereas amino groups in 8EV enable hydrogen-bond donation, altering target affinity .

Analytical Characterization

- NMR : The target compound’s ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm), a methyl singlet (~δ 2.6 ppm), and nitrile absence in proton spectra. Comparatively, Compound 16 displays distinct methoxymethoxy protons (δ 3.53 ppm, -OCH₃) .

- IR : The nitrile stretch (~2236 cm⁻¹) is consistent across nitrile-containing analogs (e.g., Compound 16 and 8EV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.